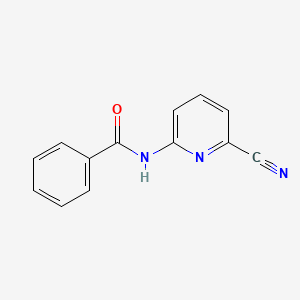

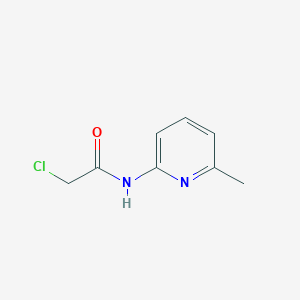

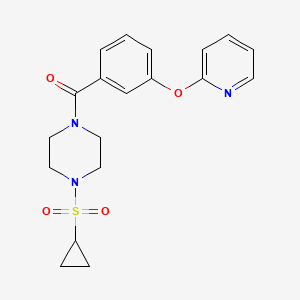

![molecular formula C12H20N2O2 B2750389 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol CAS No. 1599620-98-0](/img/structure/B2750389.png)

2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s a stable liquid at room temperature and has a boiling point of 69 °C . Imidazole is also a five-membered heterocyclic compound but it contains two nitrogen atoms . It’s a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Imidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For example, they can be arylated at both C-5 and C-2 positions with high regioselectivity .Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature and has a boiling point of 69 °C . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing triazoles, oxadiazoles, and pyrimidinones, play a crucial role in medicinal chemistry due to their diverse biological activities. The synthesis and characterization of such compounds, including their crystal structures and potential as drug candidates, are areas of active research. For instance, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via one-pot strategies highlights the importance of these compounds in developing new therapeutic agents (Ahmed et al., 2016).

Amino Alcohol Applications

Amino alcohols are versatile intermediates in organic synthesis, enabling the creation of a wide range of heterocyclic structures. For example, the synthesis of saturated 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones from cyclic amino alcohols (Kivelä et al., 2003) demonstrates the potential for generating bioactive compounds through the manipulation of amino alcohol frameworks.

Electrophilic Amination

Electrophilic amination processes, such as those involving oxaziridines, offer pathways to synthesize a variety of nitrogen-containing compounds. These reactions can lead to the formation of azines, hydrazines, diaziridines, and other nitrogenous structures, showcasing the utility of cyclohexane derivatives in constructing complex molecules with potential application in pharmaceuticals and materials science (Andreae & Schmitz, 1991).

Chemical Catalysis

Cyclohexane derivatives and related compounds can also serve as ligands or catalysts in chemical reactions. For example, the use of certain cyclic (alkyl)(amino)carbenes in gold(I)-catalyzed reactions illustrates the potential of such compounds to facilitate the synthesis of nitrogen-containing heterocycles, which are valuable in medicinal chemistry and materials science (Zeng et al., 2009).

Mécanisme D'action

Target of Action

Compounds containing similar moieties, such as imidazole and oxazole, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing their biological functions.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . For instance, imidazole derivatives have been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, oxazole derivatives have demonstrated antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Pharmacokinetics

The compound’s solubility and stability, which are critical factors influencing its bioavailability, can be inferred from the properties of similar compounds .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound may exert a variety of biological effects, depending on the specific targets and pathways it interacts with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s interactions with its targets and its overall biological activity .

Orientations Futures

Propriétés

IUPAC Name |

2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-9-7-10(13-16-9)8-14(2)11-5-3-4-6-12(11)15/h7,11-12,15H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFXKCVIWUDEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN(C)C2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)

![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)

![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)